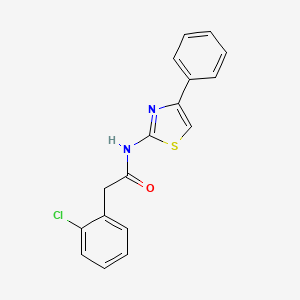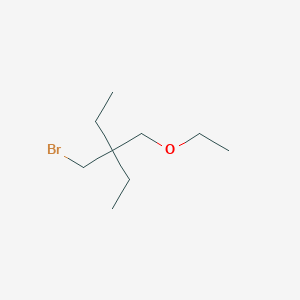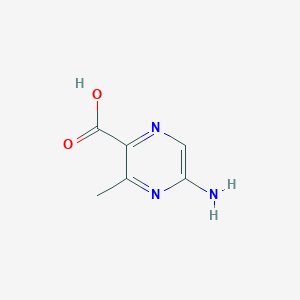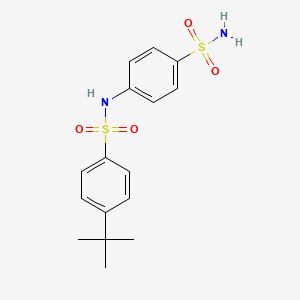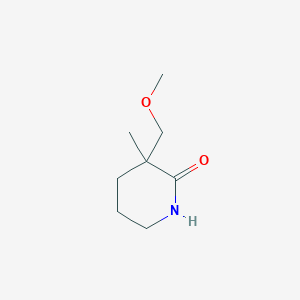
2-(1H-indol-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-4-yl)morpholine is a compound that features an indole ring fused with a morpholine ring. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The combination of the indole and morpholine rings in this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-(1H-indol-4-yl)morpholine typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and advanced purification techniques.
Análisis De Reacciones Químicas
2-(1H-indol-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides, resulting in the formation of indoline derivatives.
Aplicaciones Científicas De Investigación
2-(1H-indol-4-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mecanismo De Acción
The mechanism of action of 2-(1H-indol-4-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit tubulin polymerization, which is crucial for cell division. This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells . The indole ring also allows the compound to interact with various enzymes and receptors, enhancing its biological activity.
Comparación Con Compuestos Similares
2-(1H-indol-4-yl)morpholine can be compared with other indole derivatives, such as:
Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-(1H-indol-4-yl)morpholine |
InChI |
InChI=1S/C12H14N2O/c1-2-10(12-8-13-6-7-15-12)9-4-5-14-11(9)3-1/h1-5,12-14H,6-8H2 |
Clave InChI |
LARJZGPFPXHZBE-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)C2=C3C=CNC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)
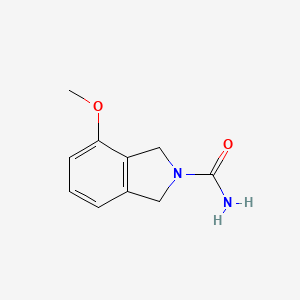
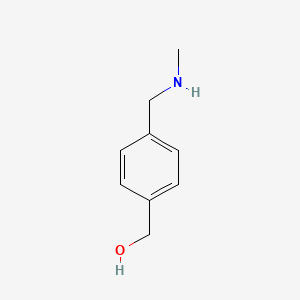
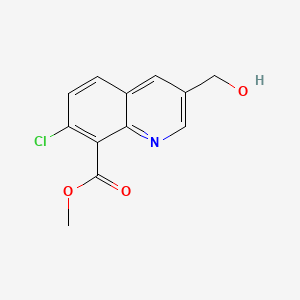
![[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid](/img/structure/B13582946.png)
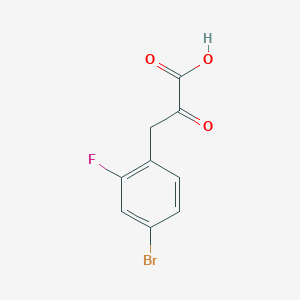


![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)
